ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate
Description
Ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate is a heterocyclic organic compound featuring a thiophene core substituted with a 4-methoxyanilino group, a 4-oxo moiety, and a (5-phenylsulfanylfuran-2-yl)methylidene side chain. This compound belongs to a class of thiophene derivatives known for their applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents due to their conjugated π-systems and electron-rich substituents .
Properties
Molecular Formula |
C25H21NO5S2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-(4-methoxyphenyl)imino-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H21NO5S2/c1-3-30-25(28)22-23(27)20(33-24(22)26-16-9-11-17(29-2)12-10-16)15-18-13-14-21(31-18)32-19-7-5-4-6-8-19/h4-15,27H,3H2,1-2H3/b20-15-,26-24? |
InChI Key |
OROCUUFYEQQAKJ-UTXXGPSKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/SC1=NC4=CC=C(C=C4)OC)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Cl) and fluoro (F) substituents (electron-withdrawing) may enhance electrophilicity, whereas methoxy (OMe) groups (electron-donating) could improve solubility and π-π stacking interactions .
Heterocyclic Core Modifications
The thiophene core distinguishes this compound from related heterocycles like thiazolidinones (e.g., 5-(Z)-arylidene-2-arylidenehydrazono-thiazolidinones) and thiazolo[3,2-a]pyrimidines.
Key Observations :
- Bioactivity Correlation: Thiazolidinones and thiazolo-pyrimidines exhibit confirmed bioactivities (e.g., anticancer, antiviral), suggesting that the target thiophene derivative may share similar mechanisms due to shared ester and arylidene functionalities .
- Synthetic Accessibility : Thiophene derivatives are often synthesized via condensation reactions (e.g., thiosemicarbazide with oxo-compounds), whereas thiazolo-pyrimidines require multi-step cyclization .
Lumping Strategy for Property Prediction
The lumping strategy groups compounds with similar structures to predict their physicochemical or biological behavior. For example:
- Group 1 : Thiophene-3-carboxylates with arylidene substituents (including the target compound) may exhibit similar logP values and UV absorption profiles due to conjugated systems .
- Group 2 : Compounds with sulfur-containing side chains (e.g., 5-phenylsulfanylfuran) could share enhanced thermal stability compared to oxygenated analogs .
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